molecular formula C5H3ClN4 B2543984 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 51519-29-0

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2543984
CAS No.: 51519-29-0
M. Wt: 154.56
InChI Key: COAWTNUWVZJTAQ-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

One significant area of application for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine and its derivatives is in the development of antibacterial and antifungal agents. Research indicates that compounds containing the triazole and pyrazine moieties, such as this compound, exhibit promising antibacterial activity against a broad spectrum of bacterial strains, including Staphylococcus aureus. These compounds have been identified as potent inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, making them effective in combating antibiotic-resistant strains of bacteria (Li & Zhang, 2021).

Pharmacological Effects

The versatility of pyrazine derivatives, including those related to this compound, extends to a wide range of pharmacological effects. Studies have documented the diverse pharmacological properties of these compounds, such as antimicrobial, anticancer, anti-inflammatory, and analgesic activities. This has spurred increased research interest in pyrazine derivatives as a core structure for developing new pharmaceutical agents with enhanced efficacy and specificity (Ferreira & Kaiser, 2012).

Energetic Materials

Another research avenue explores the use of azine compounds, including pyrazine derivatives, in the field of high-energy density materials (HEDMs). These compounds are investigated for their potential applications in propellants, explosives, and gas generators due to their high nitrogen content, which contributes to their energetic properties. The application of azine energetic compounds can improve the burning rate of propellants and enhance the detonation performance of explosives, demonstrating the broad application prospects of these compounds in energetic materials (Yongjin & Shuhong, 2019).

Synthetic and Medicinal Chemistry

The synthesis and application of heterocyclic N-oxide molecules, including those derived from pyrazine, have been highlighted for their importance in organic synthesis, catalysis, and drug development. These compounds serve as versatile intermediates in forming metal complexes, designing catalysts, and developing new medicinal agents with anticancer, antibacterial, and anti-inflammatory activities. The utilization of heterocyclic N-oxide derivatives in advanced chemistry and drug development underscores the potential of this compound derivatives in various scientific and medical applications (Li et al., 2019).

Safety and Hazards

The safety information for “6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for “6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine” are not mentioned in the search results, research into similar compounds suggests potential applications in medicinal chemistry, particularly in the development of new drugs .

Biochemical Analysis

Biochemical Properties

Triazole compounds, which include two carbon and three nitrogen atoms, are known to interact with a variety of enzymes and receptors in biological systems . This suggests that 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine may also interact with various biomolecules, influencing biochemical reactions.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is suggested that triazole compounds can bind to various biomolecules, leading to changes in gene expression and enzyme activity . The specific binding interactions of this compound with biomolecules remain to be determined.

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWTNUWVZJTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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